molecular formula C26H30BrN3O4 B11084800 ethyl 5-(acetyloxy)-2-[(4-benzylpiperazin-1-yl)methyl]-6-bromo-1-methyl-1H-indole-3-carboxylate

ethyl 5-(acetyloxy)-2-[(4-benzylpiperazin-1-yl)methyl]-6-bromo-1-methyl-1H-indole-3-carboxylate

Cat. No.: B11084800
M. Wt: 528.4 g/mol
InChI Key: IFPFZHSJZLXGCS-UHFFFAOYSA-N
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Description

Ethyl 5-(acetyloxy)-2-[(4-benzylpiperazin-1-yl)methyl]-6-bromo-1-methyl-1H-indole-3-carboxylate is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by its unique structure, which includes an indole core, a bromine atom, and a piperazine moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(acetyloxy)-2-[(4-benzylpiperazin-1-yl)methyl]-6-bromo-1-methyl-1H-indole-3-carboxylate typically involves multiple steps. The process begins with the preparation of the indole core, followed by the introduction of the bromine atom and the piperazine moiety. The final step involves the esterification of the carboxylate group with ethyl alcohol.

    Indole Core Synthesis: The indole core can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Bromination: The bromine atom is introduced through electrophilic bromination using bromine or N-bromosuccinimide (NBS) as the brominating agent.

    Piperazine Introduction: The piperazine moiety is introduced through nucleophilic substitution reactions, where the indole derivative reacts with 4-benzylpiperazine.

    Esterification: The final step involves the esterification of the carboxylate group with ethyl alcohol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(acetyloxy)-2-[(4-benzylpiperazin-1-yl)methyl]-6-bromo-1-methyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can occur at the bromine atom, resulting in the formation of debrominated products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxindole derivatives.

    Reduction: Debrominated indole derivatives.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

Ethyl 5-(acetyloxy)-2-[(4-benzylpiperazin-1-yl)methyl]-6-bromo-1-methyl-1H-indole-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 5-(acetyloxy)-2-[(4-benzylpiperazin-1-yl)methyl]-6-bromo-1-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Ethyl 5-(acetyloxy)-2-[(4-benzylpiperazin-1-yl)methyl]-6-bromo-1-methyl-1H-indole-3-carboxylate can be compared with other indole derivatives, such as:

    Ethyl 4-(4-benzylpiperazin-1-yl)-6-fluoroquinoline-3-carboxylate: Similar structure but with a quinoline core and a fluorine atom instead of bromine.

    (4-Benzylpiperazin-1-yl)acetonitrile: Contains a piperazine moiety but lacks the indole core and bromine atom.

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities, which may differ from those of similar compounds.

Properties

Molecular Formula

C26H30BrN3O4

Molecular Weight

528.4 g/mol

IUPAC Name

ethyl 5-acetyloxy-2-[(4-benzylpiperazin-1-yl)methyl]-6-bromo-1-methylindole-3-carboxylate

InChI

InChI=1S/C26H30BrN3O4/c1-4-33-26(32)25-20-14-24(34-18(2)31)21(27)15-22(20)28(3)23(25)17-30-12-10-29(11-13-30)16-19-8-6-5-7-9-19/h5-9,14-15H,4,10-13,16-17H2,1-3H3

InChI Key

IFPFZHSJZLXGCS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC(=O)C)Br)C)CN3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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